molecular formula C11H17NO4S B2754332 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide CAS No. 1790198-31-0

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B2754332
CAS No.: 1790198-31-0
M. Wt: 259.32
InChI Key: SVMVAIALAANPHC-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide is a methanesulfonamide derivative featuring a substituted ethyl chain with two methoxy groups attached to a phenyl ring.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-15-10-7-5-4-6-9(10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMVAIALAANPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 2-methoxyphenyl ethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases. For instance, it has been shown to reduce leukocyte migration in murine models of delayed-type hypersensitivity .
  • Analgesic Properties : The compound exhibits analgesic effects in animal models. Preliminary research suggests it may modulate pain pathways, potentially offering new avenues for pain management therapies.
  • Antitumor Effects : In vitro studies have demonstrated cytotoxic activity against specific cancer cell lines, indicating its potential as an anticancer agent.

Biochemical Probing

The compound serves as a biochemical probe to study various biological processes. Its ability to selectively bind to specific receptors enhances its utility in understanding receptor-ligand interactions and signaling pathways.

Chemical Synthesis

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide is utilized as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new compounds with desired biological activities.

Case Studies

  • Inflammation Models : In a murine model of allergic asthma, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide significantly reduced eosinophilia, highlighting its potential role in managing allergic responses .
  • Cancer Cell Lines : Preliminary studies on breast cancer cell lines have shown that the compound induces apoptosis, suggesting it may be developed into an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

ABT-072 (N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide)

  • Structure : Contains a trans-stilbene core with a dioxopyrimidinyl group and tert-butyl substitution.
  • Biological Activity : NS5B polymerase inhibitor for hepatitis C virus (HCV), demonstrating high oral bioavailability and efficacy in Phase 2 trials (NCT01221298) .
  • Key Differences : The extended aromatic system and dioxopyrimidine moiety enhance target binding to viral polymerase, unlike the target compound’s simpler ethyl-methoxy-phenyl chain.

Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

  • Structure : Bis-sulfone derivative with dual methoxy and sulfonyl groups.
  • Key Differences : The bis-sulfone structure increases molecular weight and polarity, likely reducing blood-brain barrier penetration compared to the target compound.

(R)- and (S)-Enantiomers of N-(2-(5-(4-(1-((4,6-Diaminopyrimidin-2-yl)thio)ethyl)-5-methylthiazol-2-yl)-2-methoxyphenoxy)ethyl)methanesulfonamide (10R and 12S)

  • Structure: Chiral compounds with thiazole and diaminopyrimidine substituents.
  • Biological Activity : Likely kinase inhibitors due to pyrimidine-thiazole motifs, with stereochemistry affecting binding affinity .

N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide

  • Structure: Features a tert-butyl group and amino substitution on the phenyl ring.
  • Applications : Research chemical with unspecified biological activity, possibly optimized for metabolic stability due to the bulky tert-butyl group .

Nimesulide Intermediate (N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide)

  • Structure : Nitro- and hydroxy-substituted phenyl ring.
  • Applications : Intermediate in synthesizing nimesulide, a COX-2 inhibitor .
  • Key Differences : The nitro group’s electron-withdrawing effects increase reactivity, making it suitable for further derivatization, unlike the target compound’s methoxy-dominated electronic profile.

Comparative Data Table

Compound Name Key Structural Features Biological Target/Application Pharmacokinetic Notes Reference
Target Compound Ethyl-methoxy-phenyl chain Undefined (potential enzyme inhibitor) Moderate lipophilicity -
ABT-072 Trans-stilbene, dioxopyrimidine HCV NS5B polymerase High oral bioavailability
Sch225336 Bis-sulfone, dual methoxy CB2 receptor inverse agonist High polarity, limited CNS penetration
10R/12S Enantiomers Thiazole-pyrimidine, chiral center Kinase inhibition (hypothesized) Stereochemistry-dependent activity
N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)… tert-butyl, amino group Research use Enhanced metabolic stability
Nimesulide Intermediate Nitro-hydroxy-phenyl COX-2 inhibitor synthesis High reactivity

Structural and Functional Insights

  • Methoxy Groups : Common in ABT-072, Sch225336, and the target compound, methoxy substitutions enhance solubility and modulate electronic effects on aromatic rings.
  • Sulfonamide Role : In all compounds, the methanesulfonamide group acts as a hydrogen-bond acceptor, critical for target binding (e.g., NS5B polymerase in ABT-072 ).
  • Bulkier Substituents : Compounds like Sch225336 and the tert-butyl derivative show how steric effects can tailor receptor selectivity or metabolic stability.

Biological Activity

Overview

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide is an organic compound with significant biological activity, primarily due to its unique structural features that include a methoxyphenyl group and a methanesulfonamide moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

  • Molecular Formula : C₁₀H₁₅NO₃S
  • Molecular Weight : 229.30 g/mol
  • Structural Features :
    • Methoxy groups enhance lipophilicity and biological activity.
    • The sulfonamide group is known for its ability to interact with various biological targets.

The biological activity of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide is attributed to its interaction with specific enzymes and receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions, modulating the activity of target proteins. This mechanism is crucial in its role as a biochemical probe or inhibitor in enzymatic studies.

1. Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide exhibit anti-inflammatory properties. For instance, studies have shown that related methanesulfonamide derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of cyclooxygenase enzymes.

2. Enzyme Inhibition

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide has been investigated for its potential as an inhibitor of various enzymes, including protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling, and their inhibition can lead to significant therapeutic effects in diseases such as cancer and diabetes .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study evaluating the inhibitory effects of methanesulfonamide derivatives on PTPs demonstrated that N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide exhibited notable inhibitory activity with an IC₅₀ value in the low micromolar range. This suggests potential applications in modulating insulin signaling pathways, which could be beneficial for diabetic patients .

CompoundIC₅₀ (μM)Selectivity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide3.5High over other PTPs
Control Compound10Low

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide demonstrated significant reduction in edema formation when administered prior to inflammatory stimuli. The compound's efficacy was comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of methanesulfonamide derivatives, highlighting how modifications to the methoxy and phenyl groups can enhance biological efficacy. The following table summarizes key findings from SAR studies:

ModificationEffect on ActivityReference
Addition of a second methoxy groupIncreased lipophilicity and potency
Substitution on the phenyl ringVaried effects on enzyme selectivity
Alteration of sulfonamide groupImpact on binding affinity to target proteins

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2-methoxy-2-(2-methoxyphenyl)ethylamine and methanesulfonyl chloride. Reaction conditions typically involve a base (e.g., K2_2CO3_3) in anhydrous DMF or dichloromethane under nitrogen atmosphere. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Steric hindrance from the methoxy groups may require extended reaction times or elevated temperatures (40–60°C). Monitoring via TLC or HPLC ensures completion.

Q. How is the compound’s structure confirmed after synthesis?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation in ethanol or acetonitrile. Refinement parameters (e.g., R-factor < 0.05) and hydrogen-bonding networks are analyzed to validate the structure .
  • Supporting Techniques : 1^1H/13^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) corroborate functional groups and molecular weight.

Advanced Research Questions

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Findings : Docking studies suggest potential antiviral activity against monkeypox DNA polymerase (binding affinity: ∆G = -9.2 kcal/mol). The methoxy and sulfonamide groups interact with viral enzyme active sites .
  • Methodology : In silico screening (AutoDock Vina) followed by in vitro assays (IC50_{50} determination) using recombinant enzymes. Parallel studies on cytotoxicity (MTT assay) in Vero cells ensure selectivity .

Q. What are the proposed mechanisms of action for its biological activity?

  • Hypothesis : The compound may inhibit enzymes like carbonic anhydrase or dihydrofolate reductase, common targets for sulfonamides. Competitive inhibition is tested via Lineweaver-Burk plots and kinetic assays .
  • Data Interpretation : Reduced enzyme activity in dose-response experiments (e.g., IC50_{50} = 12 µM for carbonic anhydrase IX) supports mechanism-driven design of derivatives .

Q. How do researchers address contradictions in reactivity or bioactivity data across studies?

  • Case Example : Discrepancies in reaction yields (40–75%) for analogs are attributed to substituent electronic effects. Electron-withdrawing groups on the phenyl ring reduce nucleophilicity, requiring optimized conditions (e.g., microwave-assisted synthesis) .
  • Resolution : Meta-analyses of substituent Hammett constants (σ) correlate with reaction efficiency. Controlled studies under inert atmospheres minimize oxidation side-products .

Q. How does this compound compare structurally and functionally to analogs like N-(4-amino-2-methoxyphenyl)methanesulfonamide?

  • Structural Insights : The 2-methoxy-2-(2-methoxyphenyl)ethyl group enhances lipophilicity (clogP = 2.1 vs. 1.5 for simpler analogs), improving blood-brain barrier penetration in preclinical models .
  • Functional Differentiation : Pyrimidine-containing analogs exhibit higher antiviral potency but lower solubility, necessitating formulation studies (e.g., PEGylation) .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous solvents and rigorously dry glassware to prevent hydrolysis of the sulfonamide group.
  • Analytical Validation : Cross-validate XRD data with DFT calculations (e.g., Gaussian 09) to confirm bond angles and torsional strain .
  • Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate assays with triplicate technical replicates.

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